molecular formula C7H5F2NO4S B1445722 1-Difluoromethanesulfonyl-3-nitrobenzene CAS No. 24906-73-8

1-Difluoromethanesulfonyl-3-nitrobenzene

Cat. No.: B1445722
CAS No.: 24906-73-8
M. Wt: 237.18 g/mol
InChI Key: QKNYWOHIGKHWHC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Difluoromethanesulfonyl-3-nitrobenzene involves several steps. One common method includes the reaction of 3-nitrobenzenesulfonyl chloride with difluoromethyl lithium or difluoromethyl magnesium bromide under controlled conditions . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Difluoromethanesulfonyl-3-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various catalysts depending on the desired transformation . Major products formed from these reactions include amino derivatives, substituted benzenes, and other functionalized aromatic compounds.

Comparison with Similar Compounds

1-Difluoromethanesulfonyl-3-nitrobenzene can be compared with other similar compounds such as:

    1-Chloro-3-nitrobenzene: Similar in structure but with a chlorine atom instead of the difluoromethanesulfonyl group.

    1-Fluoro-3-nitrobenzene: Contains a fluorine atom instead of the difluoromethanesulfonyl group.

    3-Nitrobenzenesulfonyl chloride: A precursor in the synthesis of this compound.

The uniqueness of this compound lies in its combination of the nitro and difluoromethanesulfonyl groups, which impart specific reactivity and make it valuable for various research applications .

Properties

IUPAC Name

1-(difluoromethylsulfonyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNYWOHIGKHWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60781924
Record name 1-(Difluoromethanesulfonyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24906-73-8
Record name 1-(Difluoromethanesulfonyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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